molecular formula C15H13N3O6 B11622254 N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide

N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide

Katalognummer: B11622254
Molekulargewicht: 331.28 g/mol
InChI-Schlüssel: MGWLOALDSITMOS-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyran ring, a nitrobenzene moiety, and a hydrazide linkage, which contribute to its diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

The synthesis of N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with 4-nitrobenzohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process . The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. After cooling, the product is isolated by filtration, washed with cold solvent, and purified by recrystallization.

Analyse Chemischer Reaktionen

N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles, forming substituted hydrazides.

    Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The biological activity of N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide is primarily attributed to its ability to interact with cellular targets and disrupt key biological pathways. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, it can arrest the cell cycle at specific phases, thereby inhibiting cell proliferation. The exact molecular targets and pathways involved in these processes are still under investigation, but the compound’s interaction with DNA and proteins is believed to play a crucial role .

Vergleich Mit ähnlichen Verbindungen

N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C15H13N3O6

Molekulargewicht

331.28 g/mol

IUPAC-Name

N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C15H13N3O6/c1-8-7-12(19)13(15(21)24-8)9(2)16-17-14(20)10-3-5-11(6-4-10)18(22)23/h3-7,19H,1-2H3,(H,17,20)/b16-9+

InChI-Schlüssel

MGWLOALDSITMOS-CXUHLZMHSA-N

Isomerische SMILES

CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C)O

Kanonische SMILES

CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)O

Löslichkeit

34.3 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.